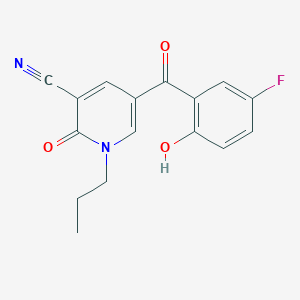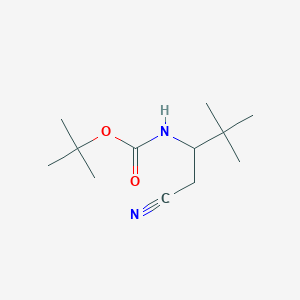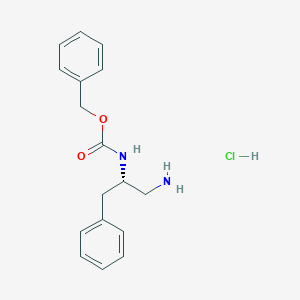![molecular formula C11H10N2O B15242562 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with a cyclopropyl group at the 2-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketones, followed by oxidation to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-A]pyridine core, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 2-Cyclopropylimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropylimidazo[1,2-A]pyridine-3-methanol.
Substitution: Substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde
- 2-Methylimidazo[1,2-A]pyridine-3-carbaldehyde
- 2-(4-Methylphenyl)imidazo[1,2-A]pyridine-3-carbaldehyde
Comparison: Compared to its analogs, 2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde exhibits unique structural features due to the presence of the cyclopropyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities with enhanced properties .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-9-11(8-4-5-8)12-10-3-1-2-6-13(9)10/h1-3,6-8H,4-5H2 |
InChI Key |
YFBLYNRMAJFWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





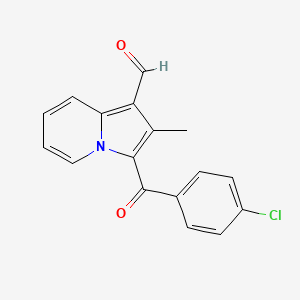

![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
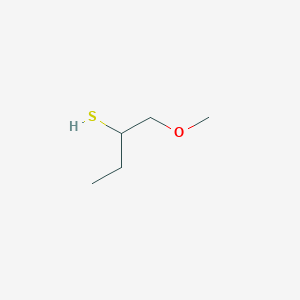
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
